N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-3-6-18(9-14(13)2)22-12-16(11-20(22)25)21-19(24)10-15-4-7-17(8-5-15)23(26)27/h3-9,16H,10-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXQJHXHLHQGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethylphenyl and nitrophenylacetamide groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analog: N-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenethyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide
- Molecular Formula : C₂₆H₃₁ClN₂O₄ (470.197 g/mol) .
- Key Differences: Substitution: Chlorophenyl and dimethoxyphenethyl groups vs. dimethylphenyl and nitrophenyl in the target compound. Electronic Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create distinct electronic environments, contrasting with the nitro group’s strong electron-withdrawing nature.
- Synthesis: Sodium hydride and propargyl bromide were used to form the pyrrolidinone ring , suggesting similar strategies for the target compound.
Structural Analog: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Features : C₁₉H₁₇Cl₂N₃O₂ .
- Key Differences: Core Structure: Pyrazolone vs. pyrrolidinone. Substituents: Dichlorophenyl and phenyl groups vs. nitrophenyl and dimethylphenyl. Conformation: Three distinct molecular conformations observed in the crystal structure due to variable dihedral angles (54.8°–77.5°) between aromatic rings . This highlights how substituents like nitro groups might influence the target compound’s spatial arrangement.
Thiazolidinone Derivative: N-(4-Nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
- Tautomerism: Exists as a 1:1 mixture of thiazolidinone and thiazole tautomers .
- Key Differences: Heterocyclic Core: Thiazolidinone vs. pyrrolidinone. Implications: Tautomerism may enhance reactivity or alter binding modes compared to the rigid pyrrolidinone core of the target compound.
Fluorinated Chromen-Pyrazolopyrimidine Acetamide
- Example : Compound with m.p. 302–304°C and molecular weight 571.20 g/mol .
- Key Differences: Fluorine Substituents: Improve metabolic stability but may increase toxicity risks. Complexity: The chromen-pyrazolopyrimidine scaffold is bulkier than the target’s pyrrolidinone, likely reducing solubility.
Comparative Data Table
Key Research Findings
- Conformational Flexibility: Unlike rigid pyrazolones , pyrrolidinones may adopt variable conformations, influencing binding specificity.
- Solubility and Bioavailability : Smaller molecular weight (~350–400 g/mol) compared to analogs like C₂₃H₁₅F₃N₆O₄S₃ (592.03 g/mol) suggests better bioavailability.
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Dimethylphenyl Group : Often involves a Friedel-Crafts acylation reaction.
- Introduction of the Nitrophenyl Acetamide Moiety : This is accomplished through an amide coupling reaction using reagents like carbodiimides.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance, it has been suggested that it could inhibit enzymes associated with disease pathways, leading to therapeutic effects .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been documented, indicating potential bactericidal effects .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. Studies indicate that it can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory responses. Certain structural modifications in related compounds have been linked to enhanced anti-inflammatory activity, suggesting that the position and type of substituents on the phenyl ring play crucial roles in modulating these effects .
Cytotoxicity and Cell Viability
In cytotoxicity assays, compounds related to this compound have shown varying degrees of toxicity against different cancer cell lines. For example, specific derivatives have demonstrated significant cytotoxic effects with IC50 values indicating their efficacy against specific cancer types . The structure-activity relationship (SAR) studies suggest that modifications can lead to increased potency.
Research Findings and Case Studies
Several studies have focused on the biological evaluation of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
